molecular formula C20H25N3O6 B1245862 Myxochelin B

Myxochelin B

Cat. No.: B1245862
M. Wt: 403.4 g/mol
InChI Key: QTARRKFUMCSVOF-LBPRGKRZSA-N
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Description

Myxochelin B is a member of the class of benzamides obtained by formal condensation of the 1- and 6-amino groups of hexane-1,2,6-triamine with the carboxy groups from two molecules of 2,3-dihydroxybenzoic acid followed by reduction of the amide carbonyl at position 5 to a hydroxy group. It has a role as a siderophore and a bacterial metabolite. It is a member of catechols and a member of benzamides. It derives from a 2,3-dihydroxybenzoic acid.

Scientific Research Applications

Siderophore Formation and Biosynthesis in Myxobacteria

Myxochelins, including Myxochelin B, are catecholate-type siderophores produced by myxobacterial strains. Studies have identified and characterized their biosynthetic gene clusters in specific myxobacteria like Stigmatella aurantiaca and Sorangium cellulosum. These studies provide insights into the biosynthesis of this compound, highlighting the role of specific aminotransferases in its formation from dihydroxy benzoic acid and L-lysine. Additionally, the substrate specificity of the Myxochelin A biosynthetic complex and its role in the formation of this compound have been analyzed, offering insights into the generation of novel Myxochelin derivatives (Gaitatzis, Kunze, & Müller, 2005).

Discovery of New Myxochelin Compounds

Research has led to the discovery of new compounds related to this compound. For instance, Myxochelins N and O, discovered in Archangium sp. SDU34, are nicotinic paralogs of Myxochelin A. These discoveries are significant for understanding the biosynthesis and potential applications of this compound and its derivatives. Precursor-feeding experiments and a phylogenomic approach have been used to map the evolutionary relationships of Myxochelin biosynthetic gene clusters, paving the way for future discoveries of hidden Myxochelin derivatives (Wang et al., 2021).

Myxochelin Derivatives and Their Bioactivities

The discovery of this compound-succinate from a myxobacterial strain and its exhibited antibacterial growth inhibition and cytotoxic activity against selected human cancer cell lines demonstrate the potential of Myxochelin derivatives in pharmacological applications. This research provides insights into the chemical modification of this compound and its implications for future microbiological studies (Okoth, Hug, Garcia, & Müller, 2022).

Myxochelin Biosynthesis Mechanism

A detailed understanding of the Myxochelin biosynthesis mechanism has been developed through studies on the catecholate Myxochelins A and B from Stigmatella aurantiaca. These studies have identified key enzymes and processes involved in the biosynthesis, including the roles of MxcCDEF enzymes, MxcL aminotransferase, and nonribosomal peptide synthetase MxcG in assembling this compound. This research provides a foundation for further exploration of the biosynthetic pathways and potential applications of this compound (Li, Weissman, & Müller, 2008).

Properties

Molecular Formula

C20H25N3O6

Molecular Weight

403.4 g/mol

IUPAC Name

N-[(5S)-6-amino-5-[(2,3-dihydroxybenzoyl)amino]hexyl]-2,3-dihydroxybenzamide

InChI

InChI=1S/C20H25N3O6/c21-11-12(23-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-22-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,24-27H,1-2,5,10-11,21H2,(H,22,28)(H,23,29)/t12-/m0/s1

InChI Key

QTARRKFUMCSVOF-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](CN)NC(=O)C2=C(C(=CC=C2)O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CN)NC(=O)C2=C(C(=CC=C2)O)O

synonyms

myxochelin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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